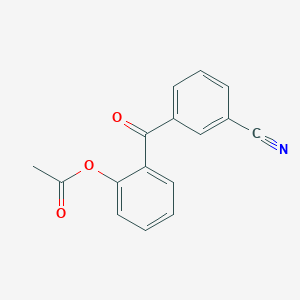

2-Acetoxy-3'-cyanobenzophenone

Descripción

Contextualization of the Benzophenone (B1666685) Scaffold in Contemporary Organic Chemistry

Benzophenone, with the chemical formula (C₆H₅)₂CO, is the parent diarylketone and a cornerstone in organic synthesis. wikipedia.org Its structural rigidity and the reactivity of its carbonyl group make it a versatile starting material for a multitude of chemical transformations. wikipedia.orgbiosynth.com The phenyl rings can be readily functionalized, allowing for the synthesis of a vast library of derivatives with tailored properties. researchgate.net In contemporary organic chemistry, benzophenones are not only key intermediates but also integral components of various functional materials and biologically active molecules. rsc.orgrsc.orgnih.gov They are found in natural products, pharmaceuticals, and are used as photoinitiators in polymer chemistry. wikipedia.orgnih.gov The synthesis of benzophenone derivatives can be achieved through various methods, including the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride. wikipedia.org

Structural Significance of Acetoxy and Cyano Substituents in Diaryl Ketones

The introduction of acetoxy and cyano groups onto the benzophenone framework imparts specific and often desirable characteristics to the molecule.

The acetoxy group (-OCOCH₃) is an ester functional group that can influence the electronic and steric properties of the diaryl ketone. It can be introduced through the acylation of a corresponding hydroxybenzophenone. semanticscholar.org The presence of an acetoxy group can modulate the reactivity of the molecule and its interaction with biological targets. For instance, the position of the acetoxy group can affect its susceptibility to enzymatic deacetylation. psu.edu Studies on the α-acetoxylation of ketones, a process of adding an acetoxy group to the carbon adjacent to the carbonyl, highlight the influence of this group on the reaction mechanism and product distribution. rsc.orgrsc.org

The cyano group (-C≡N) is a strong electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring to which it is attached. This can influence the reactivity of the entire molecule, including the carbonyl group of the benzophenone. The cyano group is a versatile functional group that can be transformed into other functionalities such as carboxylic acids, amines, and amides, making it a valuable synthon in organic synthesis. beilstein-journals.org The development of methods for the introduction of cyano groups, such as hydrocyanation reactions, is an active area of research. researchgate.netrsc.org

Current Research Frontiers in Polyfunctionalized Benzophenone Derivatives

The field of polyfunctionalized benzophenone derivatives is an active area of research, with scientists exploring their potential in various applications. These derivatives, bearing multiple substituents, exhibit a wide range of chemical and biological activities.

Current research is focused on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic routes to access novel benzophenone derivatives with diverse substitution patterns. researchgate.netnih.gov This includes the use of modern catalytic methods to achieve high efficiency and selectivity. nih.gov

Medicinal Chemistry: Many benzophenone derivatives have shown promise as therapeutic agents. For example, some have been investigated for their anti-inflammatory and anticancer properties. nih.govresearchgate.net The design and synthesis of new derivatives aim to improve efficacy and reduce side effects.

Materials Science: Polyfunctionalized benzophenones are being explored for their use in advanced materials. For instance, their photochemical properties make them suitable for applications in photolithography and as photoinitiators for polymerization. acs.org Substituted benzophenones are also used in the synthesis of high-performance polymers. wikipedia.org

Covalent Organic Frameworks (COFs): Substituted benzophenone imines are being utilized in the synthesis of COFs, which are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org

The specific compound, 2-Acetoxy-3'-cyanobenzophenone, with its combination of an acetoxy and a cyano group on the benzophenone scaffold, represents a molecule of interest within these research frontiers. Its unique substitution pattern suggests potential for further investigation into its chemical reactivity and potential applications.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 2-(3-cyanobenzoyl)phenyl acetate (B1210297) |

| Molecular Formula | C₁₆H₁₁NO₃ |

| Molecular Weight | 265.27 g/mol |

| CAS Number | 890099-31-7 |

| Physical Form | Off-white solid |

| Purity | 90% |

This data is compiled from available chemical supplier information. cymitquimica.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-(3-cyanobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-11(18)20-15-8-3-2-7-14(15)16(19)13-6-4-5-12(9-13)10-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRXVSWZRCEUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641570 | |

| Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-31-7 | |

| Record name | 3-[2-(Acetyloxy)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetoxy 3 Cyanobenzophenone and Analogous Structures

Classical and Modern Approaches to Diarylmethanone Construction

The formation of the carbon-carbon bond linking the two aryl rings through a carbonyl group is a key step. This can be achieved through a range of C-C bond-forming reactions.

One of the most fundamental methods for synthesizing aromatic ketones is the Friedel-Crafts acylation. ijpcbs.comsigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of a 3'-cyanobenzophenone precursor, this would typically involve the reaction of an appropriately substituted benzene (B151609) ring with 3-cyanobenzoyl chloride.

The mechanism proceeds through the formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl chloride, which then generates a resonance-stabilized acylium ion. sigmaaldrich.com This highly electrophilic species is then attacked by the aromatic ring to form the aryl ketone. sigmaaldrich.com More recently, strong Brønsted acids have also been utilized to generate the necessary acylium cations directly from carboxylic acids. mdpi.com

To construct the specific skeleton of 2-Acetoxy-3'-cyanobenzophenone, a common strategy would be to perform the Friedel-Crafts acylation on a protected phenol (B47542), such as anisole (B1667542) (methoxybenzene), with 3-cyanobenzoyl chloride. The resulting 2-methoxy-3'-cyanobenzophenone can then be demethylated to yield 2-hydroxy-3'-cyanobenzophenone, which is the direct precursor for the final acetoxylation step.

| Component | Examples | Role in Reaction |

|---|---|---|

| Aromatic Substrate | Benzene, Toluene, Anisole | Nucleophile that attacks the acylium ion |

| Acylating Agent | Acyl chlorides (e.g., 3-cyanobenzoyl chloride), Carboxylic anhydrides | Source of the acyl group |

| Catalyst | AlCl₃, FeCl₃, Sc(OTf)₃, Strong Brønsted acids | Lewis or Brønsted acid that generates the electrophilic acylium ion ijpcbs.com |

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance compared to classical methods. chemie-brunschwig.ch

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.org This method has been adapted for ketone synthesis, typically by coupling acyl chlorides with boronic acids. acs.orgmdpi.com The synthesis of a benzophenone (B1666685) core could be achieved by reacting 3-cyanophenylboronic acid with a 2-substituted benzoyl chloride (e.g., 2-methoxybenzoyl chloride) in the presence of a palladium catalyst and a base. mdpi.com The catalytic cycle involves oxidative addition of the palladium(0) complex to the organic halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com

| Catalyst System | Coupling Partners | Typical Conditions | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / P(1-nap)₃ | Aryl Aldehydes + Aryl Boronic Acids | Presence of Cs₂CO₃ | ccspublishing.org.cn |

| Palladium / Xantphos | Aryl Halides + Amines + CO | Aminocarbonylation conditions | researchgate.net |

| NiCl₂·6H₂O / n-Bu₄NBr | 2-hydroxybenzaldehydes + Aryl Iodides | Ligand-free conditions | ccspublishing.org.cn |

Buchwald–Hartwig Amination: While primarily known for the formation of carbon-nitrogen bonds, variations of the Buchwald-Hartwig amination are used in the synthesis of ketones. wikipedia.orgacsgcipr.org For instance, a one-pot procedure involving the 1,2-addition of an organolithium reagent to an amide, followed by a Buchwald-Hartwig coupling with the in situ generated lithium amide, can produce aminoarylketones. rsc.org Although not a direct route to the target compound, this methodology is significant for creating analogous structures bearing amino groups. rsc.org The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. wikipedia.org

Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.orgbyjus.com While traditionally requiring harsh conditions, modern protocols have expanded its utility. wikipedia.org "Ullmann-type" reactions now encompass copper-catalyzed nucleophilic aromatic substitutions between various nucleophiles and aryl halides. organic-chemistry.org This can be applied to synthesize diaryl ethers, which are precursors to some benzophenone derivatives, under milder conditions using ligands to enhance catalyst activity. nih.govmdpi.com

Non-traditional synthetic strategies involve the cleavage or extension of carbon chains to construct the target ketone framework.

C-C Bond Cleavage: Certain advanced protocols utilize the cleavage of existing C-C bonds to generate reactive intermediates for ketone synthesis. For example, transition metal-catalyzed reactions can activate and cleave C-C bonds in unstrained ketones or ketoxime esters. mdpi.comresearchgate.net This process can generate acyl radicals, which can then be coupled with an aromatic partner to form a new diaryl ketone. mdpi.com This represents a departure from traditional methods that build the carbon skeleton from smaller precursors.

Homologation Protocols: Homologation reactions are chemical processes that extend a carbon chain by a specific repeating unit, often a single methylene (B1212753) (-CH₂-) group. wikipedia.org These reactions can be used to synthesize precursors for diarylmethanone construction. For instance, the Arndt-Eistert reaction converts a carboxylic acid into its higher homologue, which could then be used in a subsequent Friedel-Crafts acylation. wikipedia.orgresearchgate.net Similarly, the Wittig reaction of an aldehyde with methoxymethylenetriphenylphosphine produces a homologous aldehyde, which can be further functionalized. wikipedia.org These multi-step sequences provide flexibility in building the required carbon skeletons for complex aromatic ketones. nih.govnih.gov

Regioselective Introduction of Acetoxy Functionality

Once the 2-hydroxy-3'-cyanobenzophenone core is synthesized, the final step is the introduction of the acetoxy group. This can be accomplished through direct esterification or by advanced C-H functionalization techniques.

The most direct method for introducing the acetoxy group is the esterification of the precursor, 2-hydroxy-3'-cyanobenzophenone. Phenols can be esterified by reacting them with acylating agents such as acyl chlorides or acid anhydrides. libretexts.org

Due to the lower reactivity of phenols compared to aliphatic alcohols, the reaction with carboxylic acids is often too slow to be practical. libretexts.org Therefore, more reactive reagents are preferred. The reaction of a phenol with acetic anhydride or acetyl chloride (ethanoyl chloride) readily forms the corresponding phenyl acetate (B1210297). libretexts.orgjetir.org To increase the reaction rate, the phenol can first be converted to the more nucleophilic sodium phenoxide by treatment with a base like sodium hydroxide. libretexts.org This phenoxide then reacts rapidly with the acylating agent. libretexts.org

| Acylating Agent | Typical Conditions | Byproduct |

|---|---|---|

| Acetic Anhydride ((CH₃CO)₂O) | Warming, optional acid/base catalyst | Acetic Acid |

| Acetyl Chloride (CH₃COCl) | Room temperature, often with a base (e.g., pyridine) to neutralize HCl | Hydrogen Chloride (HCl) |

| Acetic Formic Anhydride | Room temperature, may be performed in solvents like benzene | Formic Acid / Acetic Acid |

An alternative, more modern approach is the direct acetoxylation of a C-H bond at the position ortho to an existing functional group. This C-H activation strategy offers a more atom-economical route by avoiding the need for a pre-installed hydroxyl group. acs.org

This transformation is typically achieved using a transition metal catalyst (e.g., palladium, ruthenium) and a directing group. acs.orgacs.org The directing group, temporarily attached to the substrate, positions the metal catalyst in close proximity to the target C-H bond, enabling regioselective functionalization. acs.org For a benzophenone, a directing group could be installed on the carbonyl oxygen. The catalyst then facilitates the cleavage of the ortho C-H bond and the formation of a new C-O bond with an acetate source, such as phenyliodine diacetate (PIDA) or acetic acid. acs.orgresearchgate.net After the reaction, the directing group can be removed to yield the final product. acs.orgnih.gov

| Catalyst | Directing Group | Acetate Source / Oxidant | Substrate Class | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) | N-pyridyl | Acetic Acid / Silver Salt | Carbazoles, Indoles | acs.org |

| Palladium (Pd) | 4,6-dimethoxy-1,3,5-triazin-2-yloxy | PhI(OAc)₂ in AcOH/Ac₂O | Arenes (Phenol derivatives) | acs.org |

| Palladium (Pd) | 2,6-dimethoxyl benzaldoxime | PhI(OAc)₂ | Masked Benzyl Alcohols | nih.gov |

| Cobalt (Co) | (none specified) | PIDA (phenyliodine diacetate) | Phenols | researchgate.net |

Directed Synthesis of Aromatic Nitrile Moieties

The introduction of a nitrile (cyano) group onto an aromatic ring is a critical transformation in the synthesis of this compound. This can be achieved through several reliable methods, broadly categorized as nucleophilic and electrophilic cyanation, or by the chemical transformation of other functional groups.

Nucleophilic and Electrophilic Cyanation of Aryl Systems

Nucleophilic aromatic substitution is a common strategy for introducing a cyano group, typically by displacing a halide on the aromatic ring. The Rosenmund-von Braun reaction, for instance, involves the cyanation of aryl halides using copper(I) cyanide, often in a high-boiling polar solvent. Originally, this reaction required stoichiometric amounts of copper cyanide and high temperatures (up to 200°C), which could limit its compatibility with sensitive functional groups. Modern advancements have led to the development of catalytic versions that are milder and more efficient. These catalytic systems often use palladium or nickel complexes and can employ less toxic cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide. Nickel-catalyzed methods have proven effective for the cyanation of a wide range of aryl halides, including chlorides, using various organic and inorganic cyanide sources. Dual photoredox-nickel catalysis has enabled these reactions to proceed under benign, room-temperature conditions.

Electrophilic cyanation provides a complementary approach, particularly for electron-rich aromatic systems. This method involves the reaction of an aromatic compound with an electrophilic cyanating agent. The Friedel-Crafts–Karrer reaction, for example, uses cyanogen (B1215507) halides activated by a Lewis acid. More recent developments have introduced a variety of electrophilic cyanide-transfer reagents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and 1-cyanobenzotriazole, which offer alternative reactivity profiles. Gallium-catalyzed electrophilic cyanation with cyanogen bromide has also been developed as a practical method for the direct C–H cyanation of aromatic compounds.

| Method | Typical Substrate | Cyanide Source | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|---|

| Rosenmund-von Braun | Aryl Halide | CuCN | Stoichiometric CuCN | Classic method; often requires high temperatures. | |

| Palladium-Catalyzed | Aryl Halide/Triflate | Zn(CN)₂ or KCN | Pd Catalyst (e.g., Palladacycle) | Milder conditions, broad substrate scope. | |

| Nickel-Catalyzed | Aryl Halide | Various (e.g., K₄[Fe(CN)₆], ᵗBuCN) | Ni Catalyst | Cost-effective, good for less reactive aryl chlorides. | |

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Catalytic Cu(I) | Starts from anilines; versatile and widely used. | |

| Electrophilic C-H Cyanation | Electron-rich Arene | BrCN | GaCl₃ | Direct functionalization of C-H bonds. |

Transformation of Precursors to Cyano-Substituted Aromatics

An alternative to direct cyanation is the conversion of a pre-existing functional group into a nitrile. The most prominent example of this strategy is the Sandmeyer reaction. This reaction transforms a primary arylamine into the desired aryl nitrile in a two-step process. First, the arylamine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the diazonium group (a very good leaving group as N₂) by a cyanide nucleophile. The Sandmeyer reaction is highly valued for its reliability and broad applicability in aromatic chemistry, allowing for substitution patterns that are not easily accessible through direct substitution methods.

Multi-Component Reactions and Sequential Transformations for Complex Benzophenone Derivatives

The construction of complex molecules like substituted benzophenones can be streamlined by using multi-component reactions (MCRs) or sequential one-pot transformations. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. While a specific MCR for this compound is not prominently documented, analogous reactions highlight the potential of this approach. For example, the Bucherer-Bergs reaction, an MCR involving a ketone (such as benzophenone), potassium cyanide, and ammonium (B1175870) carbonate, is used to synthesize 5,5-disubstituted hydantoins, a class of compounds with pharmaceutical importance. Other well-known MCRs, such as the Passerini and Ugi reactions, demonstrate the power of this methodology to rapidly generate molecular complexity from simple building blocks.

Advanced Derivatization Strategies for Benzophenone Skeletons

The synthesis of this compound can also be approached by first constructing the core benzophenone skeleton and then introducing the required functional groups through derivatization.

The benzophenone framework is commonly synthesized via the Friedel-Crafts acylation, where an aroyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. For an unsymmetrically substituted benzophenone, this could involve reacting a benzoyl chloride derivative with a substituted benzene, or vice versa. Once the benzophenone core is assembled (e.g., 2-hydroxy-3'-bromobenzophenone), advanced derivatization strategies can be applied.

These strategies include:

Functional Group Interconversion : A pre-existing functional group can be converted into the desired one. For example, a hydroxyl group at the 2-position can be readily acetylated to form the 2-acetoxy group. A bromo or iodo substituent at the 3'-position can be converted to the 3'-cyano group using the nucleophilic cyanation methods described previously (e.g., Rosenmund-von Braun or palladium-catalyzed cyanation).

Late-Stage C-H Functionalization : Directing groups can be used to selectively introduce functional groups at specific C-H bonds on the benzophenone skeleton, although this can be challenging due to the multiple reactive sites.

Photochemical Modifications : Benzophenones are photoactive molecules, and this property can be harnessed for specific chemical modifications or bioconjugation applications.

The synthesis of 2-aminobenzophenones, a related and valuable class of compounds, often relies on such multi-step sequences involving the construction of the core followed by functional group manipulation.

Mechanistic Investigations of 2 Acetoxy 3 Cyanobenzophenone Reactivity

Photochemical Reaction Pathways

The benzophenone (B1666685) moiety is a well-known chromophore that actively participates in photochemical reactions upon absorption of ultraviolet light. The substituents on the phenyl rings modulate this inherent reactivity.

Excited State Generation and Energy Transfer Processes

Upon absorption of photons, 2-Acetoxy-3'-cyanobenzophenone is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). Benzophenone and its derivatives are known for their high efficiency in undergoing intersystem crossing (ISC) to the triplet state (T₁). This process is fundamental to their photochemistry. The n→π* transition of the carbonyl group typically leads to the lowest excited singlet and triplet states.

Excitation: The molecule absorbs a photon, leading to the S₁ state.

Intersystem Crossing (ISC): The S₁ state rapidly and efficiently converts to the T₁ state.

The triplet state is a diradical and is the primary reactive species in many subsequent photochemical reactions. Energy transfer can occur from this excited triplet state to other molecules with lower triplet energies, a process often utilized in photosensitization.

Inter- and Intramolecular Photoreduction Mechanisms

The triplet state of benzophenones is known to abstract hydrogen atoms from suitable donors, leading to photoreduction. This can occur via two main pathways for this compound:

Intermolecular Photoreduction: In the presence of an external hydrogen donor (R-H), the excited benzophenone abstracts a hydrogen atom to form a ketyl radical.

Intramolecular Photoreduction: If a hydrogen atom is available within the molecule at a sterically accessible position, an intramolecular hydrogen abstraction can occur. For ortho-substituted benzophenones, this can lead to the formation of photoenols.

These photoreduction pathways are critical in initiating subsequent radical reactions.

Photolytic Cleavage and Radical Cascade Reactions (e.g., α-cleavage)

The excited state of carbonyl compounds can undergo cleavage of the bond adjacent to the carbonyl group, a process known as a Norrish Type I or α-cleavage reaction. nih.gov For this compound, this would involve the cleavage of the carbon-carbon bond between the carbonyl group and one of the phenyl rings. This homolytic cleavage results in the formation of a benzoyl radical and a substituted phenyl radical. nih.gov These highly reactive radical species can then participate in a cascade of secondary reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules.

Recombination: The radical pair can recombine to reform the starting material or form new products.

Decarbonylation: The benzoyl radical can lose carbon monoxide to form a phenyl radical.

The efficiency of α-cleavage is influenced by the stability of the radicals formed. nih.gov

Photo-Induced Rearrangements and Cyclizations (e.g., Photo-Fries Type)

Aryl esters, such as the acetoxy group in this compound, can undergo a characteristic photochemical reaction known as the Photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction involves the homolytic cleavage of the ester's acyl-oxygen bond upon UV irradiation. The resulting acyl radical and phenoxy radical, held within a solvent cage, can then recombine in several ways. barbatti.org

This process can lead to the migration of the acetyl group from the phenolic oxygen to the ortho or para positions of the phenyl ring, yielding hydroxy-substituted acylbenzophenones. wikipedia.orgsigmaaldrich.com The reaction proceeds through a radical mechanism and can yield a mixture of ortho and para isomers. wikipedia.org The specific products and their ratios are influenced by reaction conditions such as the solvent.

| Rearrangement Type | Proposed Intermediate | Potential Products |

| Photo-Fries Rearrangement | Acyl and Phenoxy Radical Pair | Ortho- and Para-hydroxyacylbenzophenones |

Thermal and Catalytic Reactivity

In the absence of light, the reactivity of this compound is dominated by the chemistry of its ester functional group.

Nucleophilic Acyl Substitution and Ester Reactivity

The acetoxy group is an ester, which is a carboxylic acid derivative. As such, it is susceptible to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orglibretexts.org This class of reactions involves the addition of a nucleophile to the electrophilic carbonyl carbon of the ester, followed by the elimination of a leaving group (in this case, the phenoxide). uomustansiriyah.edu.iqvanderbilt.edu The reaction proceeds through a tetrahedral intermediate. uomustansiriyah.edu.iqvanderbilt.edu

Common nucleophilic acyl substitution reactions for the acetoxy group include:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, cleaves the ester to yield a phenol (B47542) (2-hydroxy-3'-cyanobenzophenone) and acetic acid. vanderbilt.edu Basic hydrolysis, also known as saponification, is irreversible because the resulting carboxylate is deprotonated. masterorganicchemistry.com

Alcoholysis (Transesterification): Reaction with an alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group, forming a new ester and the corresponding phenol.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine yields an amide and the phenol. vanderbilt.edu

The reactivity of the ester towards nucleophilic attack is influenced by the electronic effects of the benzophenone structure. The electron-withdrawing nature of the benzoyl and cyano groups can increase the electrophilicity of the ester's carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

| Reaction Type | Nucleophile | Products |

| Hydrolysis | H₂O | 2-Hydroxy-3'-cyanobenzophenone, Acetic Acid |

| Alcoholysis | R'OH | New Ester, 2-Hydroxy-3'-cyanobenzophenone |

| Aminolysis | R'R''NH | Amide, 2-Hydroxy-3'-cyanobenzophenone |

Aromatic Substitution Reactions on Substituted Benzophenones

In a disubstituted benzene (B151609) ring, the existing substituents influence both the rate of the reaction and the position (regioselectivity) of the incoming electrophile. wikipedia.orgmsu.edu The directing effects of the individual groups combine to determine the final substitution pattern. We can analyze the expected outcomes for each ring of this compound based on these principles.

Ring A (2-Acetoxy-substituted ring): This ring contains an acetoxy group (-OAc) at the 2-position and the 3'-cyanobenzoyl group at the 1-position.

The acetoxy group is an ortho, para-director. The lone pairs on the oxygen atom can donate electron density to the ring via resonance, stabilizing the arenium ion when the attack occurs at the ortho and para positions. It is generally considered a moderately activating group.

The benzoyl group (acting as a substituent on Ring A) is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl.

The combined influence suggests that electrophilic attack will be directed to the positions that are ortho and para to the acetoxy group (positions 3, 5, and 1) and meta to the benzoyl group (positions 3 and 5). Therefore, substitution is most likely to occur at positions 3 and 5 of this ring.

Ring B (3'-Cyano-substituted ring): This ring features a cyano group (-CN) at the 3'-position and the 2-acetoxybenzoyl group at the 1'-position.

The cyano group is a strongly deactivating, meta-directing group. Both its inductive and resonance effects withdraw electron density from the ring, destabilizing the carbocation intermediate.

The benzoyl group is also a deactivating, meta-director.

The directing effects of both groups reinforce each other. Both groups deactivate the ring, making it significantly less reactive than the acetoxy-substituted ring. Substitution, if it occurs, would be directed to the positions that are meta to both substituents (positions 5').

The table below summarizes the directing effects of the substituents on the two aromatic rings of the parent compound.

| Ring | Substituent | Type | Directing Effect | Predicted Substitution Positions |

|---|---|---|---|---|

| A (Acetoxy Ring) | 2-Acetoxy (-OAc) | Activating (moderately) | Ortho, Para | Positions 3 and 5 |

| 1-Benzoyl (-CO-Ar') | Deactivating | Meta | ||

| B (Cyano Ring) | 3'-Cyano (-CN) | Deactivating (strongly) | Meta | Position 5' (Strongly deactivated ring) |

| 1'-Benzoyl (-CO-Ar) | Deactivating | Meta |

Influence of Substituents (Acetoxy, Cyano) on Reaction Kinetics

The substituents attached to the benzophenone core have a profound impact on the kinetics of its reactions. Groups that donate electrons to the aromatic ring generally increase the reaction rate (activating groups), while electron-withdrawing groups decrease the rate (deactivating groups). wikipedia.org This effect is particularly evident in photoreduction reactions, where the stability of the resulting ketyl radical intermediate is a determining factor. nih.gov

In this compound, the two key substituents have opposing electronic effects:

Cyano Group (-CN): The cyano group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. This significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus slowing down the rate of electrophilic aromatic substitution. In photoreduction reactions, electron-withdrawing substituents can influence the energy of the excited state and the stability of radical intermediates, thereby affecting reaction kinetics. nih.gov

Research on the photoreduction of various substituted benzophenones has shown that the rate coefficients are highly dependent on the ring substituents. nih.gov The stability of the aromatic ketyl radicals formed during the reaction is a key factor influencing the reaction enthalpies and activation energies. nih.gov While this compound has not been specifically studied, it can be inferred that the electron-withdrawing cyano group would significantly impact the electronic properties of the excited ketone and the stability of any radical intermediates formed on its ring, thereby altering the reaction kinetics compared to unsubstituted benzophenone.

The following table provides a qualitative summary of the expected influence of the acetoxy and cyano substituents on the rate of a typical electrophilic aromatic substitution reaction.

| Substituent | Electronic Effect | Influence on Ring Electron Density | Effect on EAS Reaction Rate |

|---|---|---|---|

| Acetoxy (-OAc) | Resonance Donor (+R), Inductive Withdrawer (-I) | Net increase (moderately activating) | Increase (relative to benzene) |

| Cyano (-CN) | Resonance Withdrawer (-R), Inductive Withdrawer (-I) | Strong decrease (deactivating) | Strong decrease (relative to benzene) |

Concerted Proton-Electron Transfer (CPET) Mechanisms in Cyanobenzophenones

Concerted proton-electron transfer (CPET) is a fundamental reaction mechanism in which an electron and a proton are transferred in a single kinetic step. nih.gov Such pathways are crucial in many chemical and biological processes. While CPET is a possible mechanism for the reduction of benzophenones, studies on related cyanobenzophenones reveal that the presence of the cyano group can alter the reduction pathway.

Electrochemical studies on 4-cyanobenzophenone in the presence of hydroxylic additives like water show that its reduction occurs in two distinct one-electron steps. acs.org The first step is the formation of an anion radical. acs.org The second stage of the reduction, however, does not proceed via a concerted mechanism. Instead, it follows an electron transfer-proton transfer (ET-PT) pathway, where an initial electron transfer to the anion radical forms a dianion, which is then subsequently protonated by a proton donor (e.g., water). acs.org

The mechanism for the second reduction step of 4-cyanobenzophenone in the presence of water involves the formation of 1:1, 1:2, and 1:3 dianion:water complexes, with the proton transfer occurring within the 1:3 complex. acs.org This contrasts with unsubstituted benzophenone, where the second reduction step in the presence of water does proceed through a concerted proton-electron transfer reaction. acs.org In that case, the electron transfers from the electrode to a hydrogen-bonded complex formed between the benzophenone anion radical and water, with a simultaneous proton transfer from water to the oxygen atom of the radical. acs.org

These findings suggest that for cyanobenzophenones like this compound, the reduction mechanism is highly sensitive to the electronic influence of the cyano substituent. The strong electron-withdrawing nature of the -CN group likely stabilizes the dianion intermediate, favoring a stepwise ET-PT mechanism over a concerted CPET pathway for the second reduction step. The general principle of CPET is that its significance can decrease as the initial electron transfer step becomes less energetically difficult (less endergonic). nih.gov

| Compound | Second Reduction Step Mechanism (in presence of water) | Key Intermediates |

| Benzophenone | Concerted Proton-Electron Transfer (CPET) | Hydrogen-bonded anion radical-water complex |

| 4-Cyanobenzophenone | Electron Transfer followed by Proton Transfer (ET-PT) | Dianion, Dianion-water complexes (1:1, 1:2, 1:3) |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Acetoxy 3 Cyanobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a primary tool for the elucidation of the molecular structure of 2-Acetoxy-3'-cyanobenzophenone, providing detailed information about the chemical environment of each proton and carbon atom.

High-Field ¹H and ¹³C NMR Spectrometry

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acetyl group. The protons on the acetoxy-substituted ring and the cyano-substituted ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. The acetyl group will present a sharp singlet, integrating to three protons, in the aliphatic region, likely around 2.2 ppm.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, aromatic carbons, and the acetoxy group. The benzophenone (B1666685) carbonyl carbon is expected to resonate downfield, typically in the range of 190-200 ppm. The ester carbonyl carbon of the acetoxy group will appear around 170 ppm. The cyano carbon will have a characteristic chemical shift in the 115-125 ppm region. The aromatic carbons will produce a series of signals in the 120-140 ppm range, with their specific shifts determined by the positions of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~2.2 | s (singlet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Benzophenone C=O | ~190 - 200 |

| Acetoxy C=O | ~168 - 172 |

| Aromatic C | ~120 - 140 |

| Cyano C≡N | ~115 - 125 |

Two-Dimensional (2D) NMR Correlation Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons within the aromatic rings. Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, helping to delineate the spin systems of the two distinct aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch This experiment would allow for the direct assignment of the carbon signals for all protonated carbons in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch This technique is crucial for identifying the connectivity between the different functional groups and the aromatic rings. For instance, correlations between the aromatic protons and the benzophenone carbonyl carbon, as well as between the acetyl protons and the ester carbonyl carbon, would be expected. Furthermore, HMBC correlations would confirm the position of the acetoxy and cyano substituents on their respective aromatic rings.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint of this compound by probing the characteristic vibrations of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy of Functional Groups

The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The presence of two carbonyl groups, the benzophenone ketone and the acetoxy ester, will result in strong C=O stretching vibrations. The benzophenone carbonyl stretch typically appears around 1660 cm⁻¹, while the ester carbonyl stretch is expected at a higher frequency, around 1760 cm⁻¹. spectroscopyonline.com The C≡N stretch of the cyano group will give rise to a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. scialert.net The C-O stretching vibrations of the acetoxy group are expected in the 1200-1000 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretch | ~2220 - 2240 |

| Acetoxy C=O | Stretch | ~1760 |

| Benzophenone C=O | Stretch | ~1660 |

| Aromatic C=C | Stretch | ~1600 - 1450 |

Raman Spectroscopy for Bond Vibrations

Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration is typically a strong and sharp band in the Raman spectrum, expected around 2220-2240 cm⁻¹, making it a useful diagnostic peak. researchgate.net The aromatic ring vibrations will also give rise to characteristic bands. The symmetric breathing modes of the benzene (B151609) rings are often prominent in the Raman spectrum. The carbonyl stretching vibrations, while strong in the IR, may be weaker in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of this compound.

The UV-Vis absorption spectrum is expected to be dominated by the electronic transitions of the benzophenone chromophore. Benzophenone itself typically exhibits a strong π-π* transition at lower wavelengths (around 250 nm) and a weaker n-π* transition at longer wavelengths (around 340 nm). The substituents on the aromatic rings will likely cause a shift in the absorption maxima.

Given the benzophenone core, it is plausible that this compound may exhibit fluorescence. The emission spectrum, if observed, would provide information about the excited state properties of the molecule. The fluorescence is expected to be a broad band at a longer wavelength than the absorption maximum. The quantum yield and lifetime of the fluorescence would be key parameters in characterizing its emissive properties.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Electronic Transitions

The UV-Vis absorption spectrum of this compound is dictated by its core benzophenone structure, which is modified by the electronic effects of the acetoxy and cyano substituents. The benzophenone chromophore typically exhibits two main absorption bands: a strong band corresponding to a π→π* transition and a weaker, longer-wavelength band resulting from a formally forbidden n→π* transition of the carbonyl group's non-bonding electrons. scialert.netmasterorganicchemistry.com

The absorption of ultraviolet and visible radiation in organic molecules is confined to specific functional groups, known as chromophores, which contain valence electrons with low excitation energy. researchgate.net In this compound, the entire conjugated system, including the two aromatic rings, the carbonyl group, and the cyano group, acts as the chromophore. The acetoxy group acts as an auxochrome, modifying the absorption characteristics of the primary chromophore.

The electronic transitions are influenced by the solvent environment. In non-polar solvents, benzophenone shows a π→π* transition around 250 nm and an n→π* transition around 340-350 nm. researchgate.net In polar solvents, the n→π* transition typically undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons through solvent interactions, while the π→π* transition may experience a bathochromic (red) shift. scialert.net

Table 1: Expected UV-Vis Absorption Data for this compound Based on Benzophenone

| Transition | Typical λmax for Benzophenone (in n-Heptane) researchgate.net | Expected λmax for this compound | Nature of Transition |

| Band I | ~250 nm | Bathochromic Shift (>250 nm) | π→π |

| Band II | ~347 nm | Shift dependent on solvent polarity | n→π |

Fluorescence and Phosphorescence Spectral Characteristics

Photoluminescence, encompassing fluorescence and phosphorescence, provides insight into the behavior of a molecule's excited states. libretexts.org These processes occur after a molecule absorbs a photon and is promoted to an excited electronic state. mdpi.com

Fluorescence is the emission of light from the relaxation of an electron from an excited singlet state (S₁) to the ground state (S₀). This process is spin-allowed and typically occurs rapidly (<10⁻⁵ s). libretexts.org

Phosphorescence is the emission of light from an excited triplet state (T₁) to the ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime for the excited state (from seconds to minutes). libretexts.org

Aromatic ketones like benzophenone are characterized by very efficient intersystem crossing (ISC) from the initially formed excited singlet state (S₁) to the excited triplet state (T₁). Consequently, benzophenone and its derivatives are typically weak fluorophores but strong phosphors, especially at low temperatures where non-radiative decay pathways are minimized. nih.gov The singlet decay time for benzophenone has been measured to be extremely short, around 15 picoseconds. researchgate.net

It is anticipated that this compound will follow this behavior, exhibiting weak fluorescence but significant phosphorescence at 77 K (liquid nitrogen temperature). The energy of the triplet state, and thus the wavelength of phosphorescence emission, will be influenced by the cyano and acetoxy substituents. These groups can affect the nature of the lowest triplet state, which can be either n,π* or π,π* in character, thereby altering the emission properties. nih.gov

Table 2: Predicted Luminescence Properties for this compound

| Property | Expected Characteristic | Rationale |

| Fluorescence | Weak or negligible at room temperature | Efficient intersystem crossing to the triplet state, typical for aromatic ketones. researchgate.net |

| Phosphorescence | Strong emission at low temperature (77 K) | Population of the long-lived triplet state is favored. nih.gov |

| Excited State | Lowest excited triplet state (T₁) | Governs the phosphorescence emission. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. youtube.com For this compound (molecular formula: C₁₆H₁₁NO₃), the nominal molecular weight is 265 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 265.

The fragmentation pattern provides crucial information about the molecule's structure. The fragmentation of this compound is predicted to be driven by the presence of the ketone, ester, and aromatic nitrile functionalities. Aromatic ketones are known to undergo α-cleavage adjacent to the carbonyl group. miamioh.edu Esters can lose the alkoxy or acyloxy group, and aromatic nitriles are relatively stable.

Key predicted fragmentation pathways include:

Loss of ketene (B1206846) : A common fragmentation for aryl acetates is the neutral loss of ketene (CH₂=C=O, 42 u), which would yield a fragment ion corresponding to the 2-hydroxy-3'-cyanobenzophenone radical cation at m/z 223.

α-Cleavage at the carbonyl : Cleavage of the bonds adjacent to the carbonyl group can result in two primary acylium ions:

Formation of the 3-cyanobenzoyl cation (m/z 129 ) and a 2-acetoxyphenyl radical.

Formation of the 2-acetoxybenzoyl cation (m/z 163 ) and a 3-cyanophenyl radical.

Loss of acetoxy radical : Cleavage of the C-O bond of the ester can lead to the loss of an acetoxy radical (•OCOCH₃, 59 u), resulting in an ion at m/z 206 .

Table 3: Predicted Mass Spectral Fragmentation of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 265 | [C₁₆H₁₁NO₃]⁺˙ (Molecular Ion) | - |

| 223 | [C₁₄H₉NO₂]⁺˙ | CH₂CO (Ketene) |

| 206 | [C₁₄H₈NO]⁺ | •OCOCH₃ (Acetoxy radical) |

| 163 | [C₉H₇O₃]⁺ | •C₇H₄N (3-cyanophenyl radical) |

| 129 | [C₈H₄NO]⁺ | •C₈H₇O₂ (2-acetoxyphenyl radical) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.

The calculated exact mass of the molecular ion of this compound (C₁₆H₁₁NO₃) is 265.0739 Da. An HRMS measurement confirming this mass with low error (<5 ppm) would validate the assigned molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique is also invaluable for confirming the elemental composition of fragment ions observed in the mass spectrum.

Table 4: Calculated Exact Masses for this compound and Key Fragments

| Ion Formula | Calculated Exact Mass (Da) |

| [C₁₆H₁₁NO₃]⁺˙ | 265.0739 |

| [C₁₄H₉NO₂]⁺˙ | 223.0633 |

| [C₁₄H₈NO]⁺ | 206.0606 |

| [C₈H₄NO]⁺ | 129.0266 |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a technique used to further investigate the structure of ions observed in a mass spectrum. In an MS/MS experiment, a specific "precursor" ion is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting "product" ions are then mass-analyzed.

Table 5: Hypothetical Tandem MS (MS/MS) Experiment for this compound

| Precursor Ion (m/z) | Collision Energy | Expected Major Product Ions (m/z) | Structural Inference |

| 265.0739 | Variable | 223.0633 | Confirms presence of an acetoxy group (loss of C₂H₂O). |

| 129.0266 | Confirms the 3-cyanobenzoyl substructure. | ||

| 163.0446 | Confirms the 2-acetoxybenzoyl substructure. |

Following a comprehensive search for scientific literature, it has been determined that specific computational and theoretical chemistry studies focusing solely on the compound This compound are not publicly available. Research detailing the Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) analyses, as specified in the requested outline, could not be located for this particular molecule.

Therefore, it is not possible to provide a detailed article on the molecular geometry, frontier molecular orbitals, electrostatic potential surface, vibrational frequencies, or simulated electronic spectra of this compound based on existing computational studies.

Computational and Theoretical Chemistry Studies of 2 Acetoxy 3 Cyanobenzophenone

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Characterization of Singlet and Triplet Excited States

The photochemistry of benzophenone (B1666685) and its derivatives is largely governed by the nature of their singlet and triplet excited states. Upon absorption of ultraviolet light, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl group, intersystem crossing (ISC) to the lower-energy triplet state (T₁) is typically a very efficient process in benzophenones.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in characterizing these excited states. These calculations can predict the energies of the S₁ and T₁ states and the nature of the electronic transitions. For benzophenone, the lowest singlet and triplet excited states are generally of n→π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group.

The substitution pattern in 2-Acetoxy-3'-cyanobenzophenone is expected to influence the energies of these excited states. The electron-withdrawing cyano group (-CN) and the acetoxy group (-OAc) can affect the electron density distribution in the aromatic rings and on the carbonyl group, thereby modulating the energies of the molecular orbitals involved in the electronic transitions. It is anticipated that these substitutions could lead to shifts in the absorption and emission spectra compared to unsubstituted benzophenone.

Table 1: Hypothetical Excited State Energies for this compound based on related compounds

| State | Energy (eV) | Predominant Character |

| S₁ | 3.2 - 3.4 | n→π |

| T₁ | 2.9 - 3.1 | n→π |

Note: These values are estimations based on computational studies of similarly substituted benzophenones and are intended for illustrative purposes.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are powerful tools for predicting the reactivity of molecules. Density Functional Theory (DFT) is a widely used method to calculate these descriptors, which provide insights into the global and local reactivity of a molecule.

Fukui functions (f(r)) are used within conceptual DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

f⁺(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

f⁻(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

f⁰(r): Indicates the propensity of a site to react with a radical.

For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the oxygen atom of the carbonyl group would be susceptible to electrophilic attack. The aromatic rings, influenced by the acetoxy and cyano substituents, will also exhibit specific local reactivity patterns. The Parr indices are related descriptors that can further refine the prediction of reactive sites.

Computational studies on substituted benzophenones have shown that the nature and position of substituents significantly affect the dipole moment and polarizability. The presence of the electronegative cyano group and the polar acetoxy group in this compound is expected to result in a significant dipole moment. The magnitude and direction of this dipole moment can be accurately calculated using quantum chemical methods.

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value |

| Dipole Moment (Debye) | 3.0 - 5.0 |

| Average Polarizability (ų) | 25 - 35 |

Note: These are estimated ranges based on values reported for other substituted benzophenones.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions by mapping out the potential energy surface (PES). This involves locating transition states (TS) and intermediates along a reaction coordinate, allowing for the determination of activation energies and reaction pathways.

For this compound, computational methods can be employed to study various potential reactions, such as its photochemical reactions or its behavior in the presence of nucleophiles or electrophiles. For instance, in a photochemical reaction, computational modeling can elucidate the pathway from the initial photo-excited state through intersystem crossing to the triplet state and subsequent reactions of the triplet species. This could involve hydrogen abstraction or energy transfer processes, which are characteristic reactions of triplet benzophenones.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for the validation of experimentally proposed mechanisms or the prediction of new, energetically favorable reaction pathways.

Photophysical Properties and Their Rational Engineering

Luminescence Characteristics: Fluorescence and Phosphorescence Quantum Yields

Benzophenone (B1666685) itself is a classic phosphor, known for its efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁), resulting in strong phosphorescence and weak fluorescence at low temperatures. The quantum yield of fluorescence (Φf) is typically very low, while the phosphorescence quantum yield (Φp) can be significant.

The substituents on the benzophenone core in 2-Acetoxy-3'-cyanobenzophenone are poised to modulate these quantum yields significantly. The acetoxy group, being electron-donating, can increase the electron density in the aromatic ring, which may enhance the fluorescence quantum yield. Conversely, the electron-withdrawing cyano group can influence the energy levels of the excited states and potentially alter the rate of intersystem crossing.

In many benzophenone derivatives used in applications like Organic Light-Emitting Diodes (OLEDs), the photoluminescence quantum yield (ΦPL) in solution can range from 3% to 15.3%, while in the film state, it can be higher, ranging from 15% to 24.4% mdpi.com. The specific quantum yields for this compound would depend on the interplay between the electronic effects of the substituents and their positions on the phenyl rings.

Table 1: Representative Photoluminescence Quantum Yields of Substituted Benzophenone Derivatives

| Compound | Substituent(s) | Medium | Photoluminescence Quantum Yield (ΦPL) |

|---|---|---|---|

| Benzophenone | None | Various | ~0.01 (Fluorescence) |

| Substituted Benzophenone Host Materials | Various donor groups | Solution | 3 - 15.3% mdpi.com |

| Substituted Benzophenone Host Materials | Various donor groups | Film | 15 - 24.4% mdpi.com |

Excited State Dynamics: Radiative and Non-Radiative Decay Pathways

Upon absorption of light, this compound is promoted to an excited singlet state. From here, it can return to the ground state through several pathways:

Radiative Decay:

Fluorescence: Emission of a photon from the S₁ state. This process is generally inefficient for benzophenones.

Phosphorescence: Emission of a photon from the T₁ state after intersystem crossing. This is a characteristic emission for many benzophenone derivatives.

Non-Radiative Decay:

Internal Conversion (IC): A transition between states of the same multiplicity (e.g., S₂ → S₁).

Intersystem Crossing (ISC): A transition between states of different multiplicity (e.g., S₁ → T₁), which is particularly efficient in benzophenones.

Vibrational Relaxation: Loss of excess vibrational energy to the surrounding medium.

The dynamics of these processes are on the femtosecond to microsecond timescale. For instance, the S₁ to T₁ intersystem crossing in benzophenone is an ultrafast process. The presence of both electron-donating and electron-withdrawing groups in this compound can lead to the formation of an intramolecular charge transfer (ICT) state upon excitation semanticscholar.org. The nature and lifetime of this ICT state will be crucial in determining the subsequent decay pathways, including the efficiency of intersystem crossing and the potential for fluorescence from the ICT state.

Interplay of Substituents on Intersystem Crossing (ISC) Efficiency

Benzophenone's high ISC efficiency is a hallmark of its photophysics. This is attributed to the small energy gap between the S₁(n,π) and T₁(n,π) states and the significant spin-orbit coupling. Substituents can dramatically alter the ISC rate by modifying the energies and characters of the singlet and triplet states.

The position of the substituents is critical. Studies on benzophenone-carbazole dyads have shown that the substitution pattern (ortho, meta, or para) dictates the excited-state evolution channels semanticscholar.org. For this compound, the ortho-acetoxy group and meta'-cyano group will have distinct electronic and steric influences.

The acetoxy group (electron-donating) at the 2-position can increase the energy of the n,π* state and potentially decrease the S₁-T₁ energy gap, which could facilitate ISC.

The cyano group (electron-withdrawing) at the 3'-position will lower the energy of the π,π* states. This can lead to a change in the nature of the lowest excited singlet and triplet states, which in turn affects the ISC rate according to El-Sayed's rules.

Computational studies on various benzophenone derivatives have been employed to understand these substituent effects on the ISC process and to predict the photophysical properties of new compounds nih.govnih.gov.

Aggregation-Induced Emission (AIE) Phenomena in Benzophenone Derivatives

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the solid state blocks non-radiative decay channels and opens up radiative pathways.

Benzophenone derivatives, particularly those with bulky substituents that induce a twisted molecular conformation, can exhibit AIE . The structure of this compound, with its substituted phenyl rings, may allow for restricted intramolecular rotation in the aggregated state, potentially leading to AIE. For instance, N-phenylcarbazole-substituted benzophenone derivatives have been shown to exhibit AIE properties acs.org. The emission in the aggregated state is often due to the formation of specific molecular packing that favors radiative decay.

External Stimuli Response: Solvatochromism and Thermo-induced Luminescence

The photophysical properties of this compound are expected to be sensitive to its environment, leading to phenomena such as solvatochromism and thermo-induced luminescence.

Solvatochromism: This is the change in the color of a substance when dissolved in different solvents of varying polarity. The acetoxy and cyano groups in this compound can lead to a significant dipole moment, which can change upon photoexcitation, especially if an ICT state is formed. This change in dipole moment will cause the absorption and emission spectra to shift in solvents of different polarities. Experimental and computational studies on benzophenone derivatives have shown that specific solvent-solute interactions can significantly influence their absorbance energies nih.govias.ac.in.

Thermo-induced Luminescence: The luminescence of benzophenone derivatives can also be sensitive to temperature. Changes in temperature can affect the rates of non-radiative decay processes and can also induce changes in the molecular conformation or aggregation state, leading to altered emission properties. In some cases, temperature changes can lead to reversible switching between different luminescent states, a phenomenon known as thermochromism.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Benzophenone |

Advanced Applications in Functional Materials Science

Organic Light-Emitting Diodes (OLEDs) as Active Components

The benzophenone (B1666685) moiety is a versatile building block in materials designed for OLEDs, serving as a critical component in both host materials for phosphorescent emitters and as an acceptor unit in thermally activated delayed fluorescence (TADF) emitters. researchgate.netresearchgate.netnih.govpreprints.orgmdpi.com

For second-generation phosphorescent OLEDs (PhOLEDs) to achieve high efficiency, the host material must facilitate the efficient transfer of energy to the phosphorescent guest (dopant). Benzophenone derivatives have been successfully developed as host materials due to several key properties. nih.govacs.org

A primary design principle is that the host material must possess a triplet energy (ET) that is higher than that of the phosphorescent dopant. rsc.org This prevents the back-transfer of energy from the guest to the host, ensuring that the excitons are effectively confined on the emitter, leading to efficient light emission. Benzophenone-based hosts can be designed to have high triplet energies, often in the range of 2.53 eV to 3.02 eV, making them suitable for a wide range of phosphors, from red to blue. mdpi.comnih.gov

Furthermore, good thermal and morphological stability are crucial for device longevity and performance. rsc.org The rigid structure of the benzophenone core contributes to high glass transition temperatures (Tg), which prevents deformation of the thin films used in OLEDs during operation. Finally, appropriate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are necessary to ensure balanced injection and transport of holes and electrons within the emissive layer, which is critical for achieving high quantum efficiencies. rsc.org Research has demonstrated that benzophenone-based hosts can be used to fabricate PhOLEDs with external quantum efficiencies (EQEs) exceeding 20%. mdpi.comnih.gov

Table 1: Properties of Representative Benzophenone-Based Host Materials for PhOLEDs This table presents data for illustrative benzophenone derivatives to highlight key design parameters, as specific data for 2-Acetoxy-3'-cyanobenzophenone is not available.

| Host Material | Triplet Energy (ET) [eV] | Band Gap (Eg) [eV] | Application (Phosphor Color) | Max. External Quantum Efficiency (EQE) [%] |

|---|---|---|---|---|

| BP2 | 2.97 | 3.93 | Yellow, Green | 19.2 (Yellow), 17.0 (Green) |

| BP3 | 2.95 | 3.91 | Yellow, Green | 15.6 (Yellow), 16.4 (Green) |

| BP4 | 2.96 | 3.92 | Yellow, Green | 16.8 (Yellow), 15.2 (Green) |

Third-generation OLEDs utilize TADF emitters to achieve internal quantum efficiencies of up to 100% without using heavy metals like iridium or platinum. nih.gov The TADF mechanism relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). nih.govmdpi.com For RISC to be effective, the energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST) must be very small (typically < 0.2 eV).

The design of TADF molecules often involves a donor-acceptor (D-A) structure. nih.gov The benzophenone core is an excellent electron acceptor unit due to its carbonyl group and aromatic rings. preprints.orgmdpi.com Its inherent capacity for high intersystem crossing efficiency also makes it a compelling candidate for facilitating the RISC process. researchgate.netresearchgate.netnih.govpreprints.org By chemically linking the benzophenone acceptor to suitable electron-donating groups, it is possible to create a molecule with a significant charge-transfer character in its excited state. This design spatially separates the HOMO and LUMO, which helps to minimize the ΔEST. nih.gov The twisted geometry often found in benzophenone derivatives can also help reduce intermolecular interactions that lead to self-quenching. preprints.org The presence of a cyano group, as in this compound, further enhances the electron-accepting nature of the core, a feature that could be exploited in designing novel TADF emitters.

Photoinitiators and Photopolymerization Processes

Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization, a process commonly known as UV curing. polymerinnovationblog.comresearchgate.net This technology is applied in inks, coatings, and adhesives. chemrxiv.org

Upon absorption of UV light (typically in the 225–325 nm range for derivatives), the benzophenone molecule is promoted to an excited singlet state, which then rapidly converts to a more stable triplet state via intersystem crossing. researchgate.netqinmuchem.combohrium.com In this excited triplet state, the benzophenone acts as a radical generator by abstracting a hydrogen atom from a synergist or co-initiator, which is often a tertiary amine or an alcohol. polymerinnovationblog.com This hydrogen abstraction process generates a ketyl radical from the benzophenone and a carbon-centered radical from the co-initiator. The carbon-centered radical is the species that initiates the polymerization of monomers and oligomers, such as acrylates. polymerinnovationblog.com The efficiency of this process has made benzophenone-based systems a cornerstone of UV curing technology. researchgate.net

Development of Chemo-Sensors and Optical Probes

While the direct application of this compound as a chemo-sensor is not yet established, its structure contains functional groups that are relevant to sensor design. The benzophenone core's well-defined photochemical properties could potentially be modulated by the binding of an analyte. For example, a colorimetric chemo-sensor based on a different benzophenone derivative has been developed for the detection of copper and fluoride (B91410) ions. ias.ac.in

Furthermore, the cyano group is a key component in various sensing platforms. nih.gov It can act as a binding site for specific analytes or participate in chemical reactions that lead to a change in optical properties. For instance, platforms based on cyanine (B1664457) dyes are effective in chemo-sensors due to their excellent photophysical characteristics. nih.govcapes.gov.br Therefore, it is plausible that a molecule like this compound could be developed into an optical probe where analyte interaction with the cyano group or the benzophenone core perturbs its fluorescence or absorption spectrum, enabling detection.

Other Emerging Materials Applications

The fundamental properties of the this compound structure suggest its potential in other advanced materials applications.

Organic Semiconductors: The benzophenone core is a recognized fragment in the synthesis of organic semiconductors. researchgate.netresearchgate.netnih.govpreprints.org The performance of an organic semiconductor is intrinsically linked to its molecular structure, which dictates how molecules pack in the solid state and, consequently, their charge transport properties. The conjugated π-system of the benzophenone framework is a foundational element for such materials. nih.gov While specific semiconductor performance data for this compound is not available, its structure represents a class of aromatic ketones that are of broad interest in the field.

Supramolecular Materials: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Benzophenone has been successfully incorporated into molecules that self-assemble into complex structures like nanofibers or gels. chemrxiv.orgacs.orgscienceopen.comresearchgate.net In one innovative approach, benzophenone-functionalized dipeptides were designed to self-assemble and act as supramolecular photoinitiators, allowing for polymerization to be localized and controlled in three dimensions. acs.org This creates mechanically robust structures with finely tuned properties. scienceopen.comresearchgate.net The ability of the benzophenone unit to initiate polymerization can thus be combined with the principles of molecular self-assembly to create advanced, spatially-resolved polymeric materials. acs.org Separately, supramolecular assemblies of benzophenone-alanine and copper ions have been shown to mimic enzyme activity for environmental remediation. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Iridium |

| Platinum |

| Acrylate |

| Copper |

| Fluoride |

Future Research Directions and Translational Potential

Design and Synthesis of Novel Analogs with Tunable Properties

The synthesis of novel analogs of 2-Acetoxy-3'-cyanobenzophenone represents a primary avenue for future research, aiming to create derivatives with tailored electronic, photochemical, and biological properties. The benzophenone (B1666685) scaffold is highly amenable to synthetic modification, allowing for the introduction of a wide array of functional groups. nih.govmdpi.com

Key synthetic strategies that could be employed include:

Friedel-Crafts Acylation: This classic method remains one of the most general and versatile routes for preparing diaryl ketones like benzophenone. nih.govIt can be adapted to introduce various substituents on either of the phenyl rings.

Metal-Catalyzed Carbonylative Reactions: Techniques like the carbonylative Suzuki-Miyaura reaction offer high regioselectivity and broad functional group compatibility, providing an alternative and often milder route to functionalized benzophenones. nih.gov

Multistep Synthesis: Complex analogs, such as those incorporating heterocyclic moieties like thiazole (B1198619) or azetidinone, can be constructed through multistep reaction sequences. mdpi.commdpi.comThese approaches have been successfully used to create benzophenone derivatives with potent anti-inflammatory or antimicrobial activities. mdpi.commdpi.com

By systematically varying the substituents on the benzophenone core, researchers can fine-tune the molecule's properties. For instance, adding electron-donating or electron-withdrawing groups can alter the molecule's absorption spectrum, making it suitable for specific photochemical applications like photoinitiators or UV absorbers. scispace.comresearchgate.netSimilarly, incorporating specific pharmacophores can lead to the development of new therapeutic agents with enhanced potency and selectivity. nih.govnih.gov

Table 1: Potential Synthetic Modifications and Their Impact

| Modification Strategy | Target Property | Potential Application |

| Introduction of auxochromes (e.g., -OH, -OCH3) | Photophysical Properties | UV-filters, Photoinitiators |

| Incorporation of heterocyclic rings (e.g., thiazole, imidazole) | Biological Activity | Anti-inflammatory, Anticancer agents |

| Attachment of polymerizable groups | Material Properties | Monomers for functional polymers |

| Chelation with metal ions | Catalytic/Electronic Properties | Catalysts, OLEDs |

Development of Advanced In-situ Spectroscopic Characterization Techniques

Understanding the dynamic behavior of this compound and its analogs during chemical reactions or photochemical processes is crucial for optimizing their performance. Advanced in-situ spectroscopic techniques offer a window into these processes in real-time. mt.com

Future research should focus on the application and development of techniques such as:

Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption can track the formation and decay of excited states, which is essential for understanding the photochemical mechanisms of benzophenone-based compounds. labonline.com.au

In-situ FTIR and Raman Spectroscopy: These methods can monitor the progress of a chemical reaction by tracking the vibrational modes of reactants, intermediates, and products without the need for sample extraction. semanticscholar.orgrsc.orgThis is particularly valuable for optimizing reaction conditions and understanding complex reaction kinetics.

Two-Dimensional Electronic-Vibrational (2D-EV) Spectroscopy: This advanced technique can simultaneously monitor electronic and molecular dynamics, providing deep insights into how photoexcitation affects the coupling of electronic states and nuclear vibrations, which is key to controlling the outcome of photochemical reactions. labonline.com.au

The data obtained from these techniques will be invaluable for building accurate kinetic models and for the rational design of next-generation materials and photosensitizers based on the this compound scaffold.

Integration into Hybrid Organic-Inorganic Functional Systems

The unique photochemical properties of the benzophenone moiety make it an excellent candidate for integration into hybrid organic-inorganic materials. These materials combine the properties of both components, leading to synergistic effects and novel functionalities. mdpi.comfrontiersin.org

Future avenues of exploration include:

Surface Grafting: Benzophenone derivatives can be covalently attached to the surface of inorganic substrates like silica (B1680970), gold, or polymers. researchgate.netnih.govnih.govUpon UV irradiation, the benzophenone can initiate graft polymerization from the surface, creating a functional polymer brush layer. This is a powerful method for modifying the surface properties of materials, for example, to enhance biocompatibility or create specific wetting characteristics. acs.org